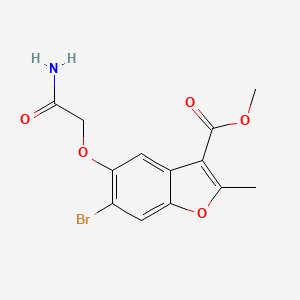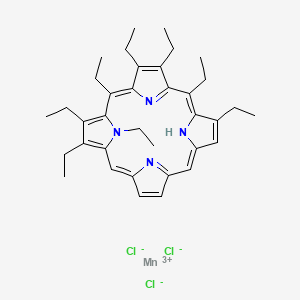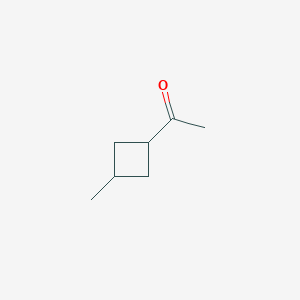
6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine, also known as ‘chlorotriazine’, is a highly versatile organic compound that has been widely used in a variety of scientific applications, including synthesis, research and development, and industrial processes. It is a white, crystalline solid with a molecular weight of 203.56 g/mol and a melting point of 145-148°C. Chlorotriazine is synthesized from two different starting materials, 2-chloro-1,3,5-triazine-2,4-diamine and 2-dipropyl-1,3,5-triazine-2,4-diamine, and is used as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Herbicides and Pesticides
1,3,5-triazines are widely used in agriculture due to their herbicidal and pesticidal properties. The compound’s chlorinated structure makes it effective against unwanted plant growth. Researchers have explored its potential as a selective herbicide, particularly in controlling broadleaf weeds and grasses. Further investigations into its mode of action and environmental impact are ongoing .
Antitumor Properties
Several 1,3,5-triazines exhibit antitumor activity. Notably, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine have been clinically used to treat lung, breast, and ovarian cancers. Additionally, hydroxymethylpentamethylmelamine (HMPMM) , the hydroxylated metabolite of HMM, shows promise in cancer therapy. These compounds interfere with tumor cell growth and proliferation .
Aromatase Inhibition
Certain 1,3,5-triazines demonstrate aromatase inhibitory activity. Researchers have observed this property in compounds with a similar general structure. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis. Investigating the structure-activity relationship of these triazines may lead to novel drug candidates .
Siderophore-Mediated Drug Potential
The 1,3,5-triazine 6 has been explored for its potential use as a siderophore-mediated drug. Siderophores are molecules produced by microorganisms to scavenge iron from their environment. By targeting iron transport pathways, such compounds could serve as antimicrobial agents .
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism
The general structure 7 exhibits potent CRF1 receptor antagonist activity. CRF1 receptors are involved in stress responses and anxiety regulation. Investigating this compound’s effects on CRF1 signaling may have implications for anxiety disorders and stress-related conditions .
Trypanosoma brucei Inhibition
Among tested 1,3,5-triazine substituted polyamines, the substrate 10 has shown in vitro activity against the protozoan parasite Trypanosoma brucei , which causes Human African Trypanosomiasis (sleeping sickness). Further studies are needed to explore its potential as an antiparasitic agent .
Eigenschaften
IUPAC Name |
6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJNQOWDEAEIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)


![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)
![4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2841220.png)
![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)
![1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2841224.png)


![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)

![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)